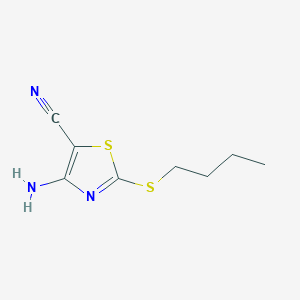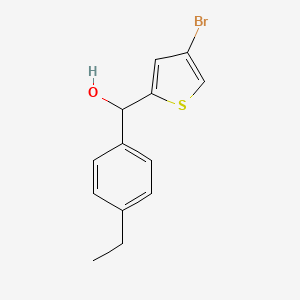
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol
描述
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol is an organic compound that features a brominated thiophene ring and an ethyl-substituted phenyl group attached to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromothiophen-2-yl)-(4-ethylphenyl)methanol typically involves the bromination of thiophene followed by a Grignard reaction to introduce the ethyl-phenyl group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and Grignard reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.
化学反应分析
Types of Reactions
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of (4-Bromo-thiophen-2-yl)-(4-ethyl-phenyl)-ketone.
Reduction: Formation of (4-H-thiophen-2-yl)-(4-ethyl-phenyl)-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (4-bromothiophen-2-yl)-(4-ethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to its observed effects.
相似化合物的比较
Similar Compounds
- (4-Bromo-thiophen-2-yl)-(4-methyl-phenyl)-methanol
- (4-Chloro-thiophen-2-yl)-(4-ethyl-phenyl)-methanol
- (4-Bromo-thiophen-2-yl)-(4-ethyl-phenyl)-ethanol
Uniqueness
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol is unique due to the presence of both a brominated thiophene ring and an ethyl-substituted phenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
属性
分子式 |
C13H13BrOS |
|---|---|
分子量 |
297.21 g/mol |
IUPAC 名称 |
(4-bromothiophen-2-yl)-(4-ethylphenyl)methanol |
InChI |
InChI=1S/C13H13BrOS/c1-2-9-3-5-10(6-4-9)13(15)12-7-11(14)8-16-12/h3-8,13,15H,2H2,1H3 |
InChI 键 |
SUYAKWAUOXEVAB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(C2=CC(=CS2)Br)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
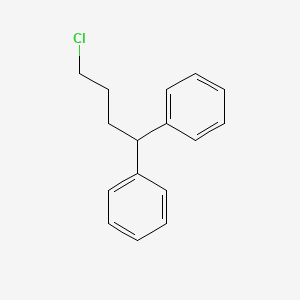

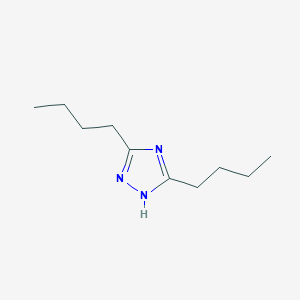
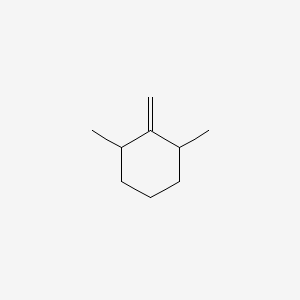
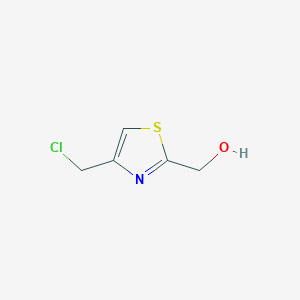
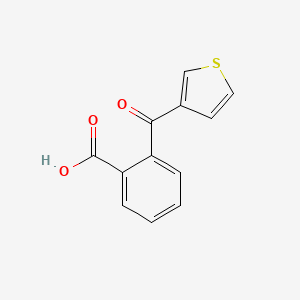
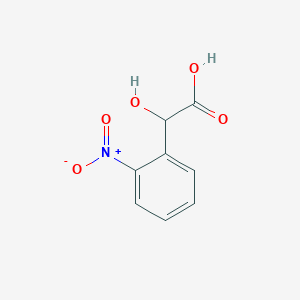
![(1aS,7bS)-2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[2,3-c]chromene-6-carbonitrile](/img/structure/B8695722.png)
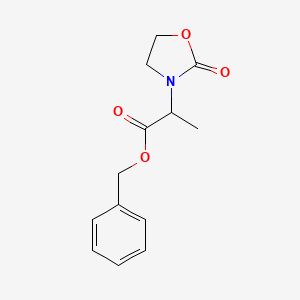
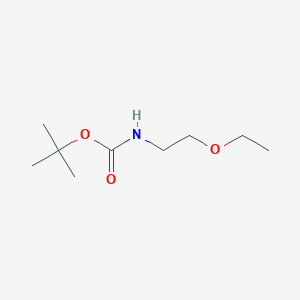
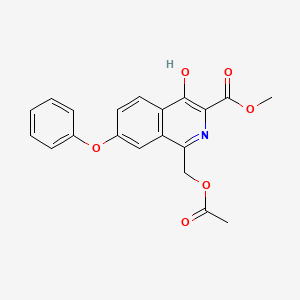
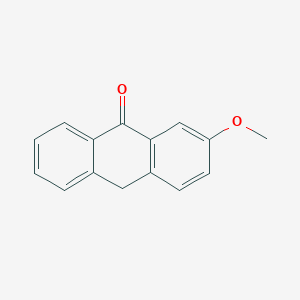
![N-[1-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B8695777.png)
